molecular formula C9H15ClN4O2 B3019178 N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride CAS No. 1955553-11-3

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride

Cat. No. B3019178
M. Wt: 246.7
InChI Key: ZYLFOSATIDORNO-UHFFFAOYSA-N
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Description

The compound "N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Acetamide derivatives are known for their biological activities and are often synthesized for pharmaceutical research, including antibacterial and anticancer properties, as well as their potential use as opioid agonists .

Synthesis Analysis

The synthesis of acetamide derivatives typically involves multiple steps, starting from basic building blocks such as amino acids, carboxylates, or nitriles. For example, the synthesis of N-substituted derivatives of acetamide compounds can involve the reaction of an intermediate with different N-aralkyl/aryl substituted bromoacetamides in the presence of a weak base and polar aprotic solvent . Another approach described involves starting from chiral amino acids to introduce various alkyl and aryl substituents, aiming to achieve a specific conformation that is biologically active .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using spectroscopic methods such as 1H-NMR, IR, mass spectrometry, and sometimes 13C-NMR. These techniques allow researchers to confirm the identity and purity of the synthesized compounds. The structure-activity relationship studies are crucial in understanding how different substitutions on the acetamide moiety affect the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives can include amidification, which is the formation of an amide bond between a carboxylic acid and an amine. This reaction can be promoted by reagents such as 2-chloro-1-methylpyridinium iodide . Additionally, the introduction of various substituents can be achieved through reactions like indolization or the Japp-Klingemann method, followed by decarboxylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the acetamide moiety. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The biological activities, such as antibacterial, anticancer, and opioid agonist effects, are also determined by these chemical properties .

Safety And Hazards

The safety and hazards associated with “N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride” are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

Oxadiazole derivatives have shown potential in various applications, including medicinal chemistry and material science . Future research could focus on exploring the potential applications of “N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride” in these areas. Additionally, further studies could investigate its mechanism of action and safety profile in more detail.

properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.ClH/c1-6-11-8(15-13-6)9(12-7(2)14)3-4-10-5-9;/h10H,3-5H2,1-2H3,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLFOSATIDORNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCNC2)NC(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride

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